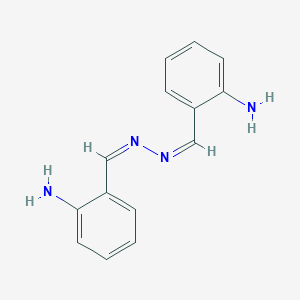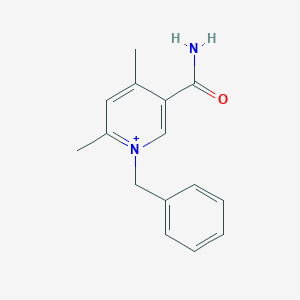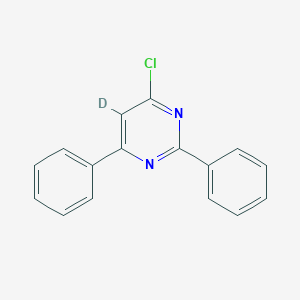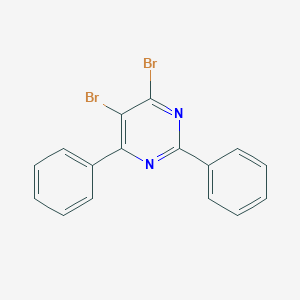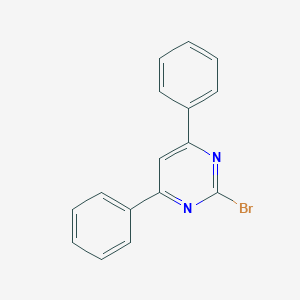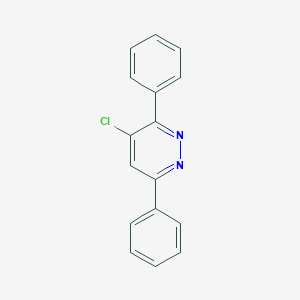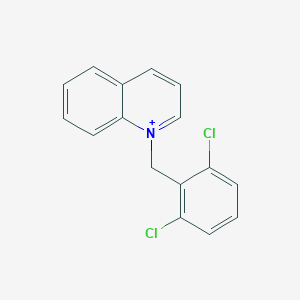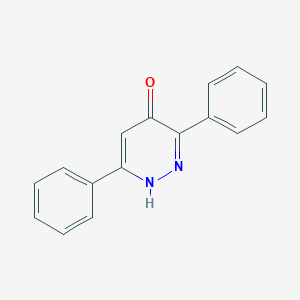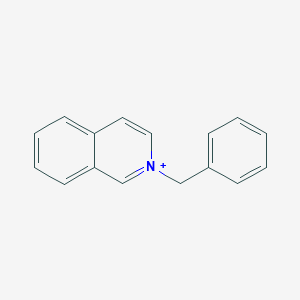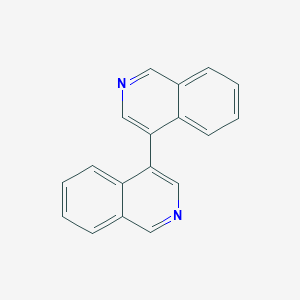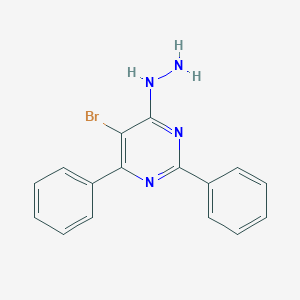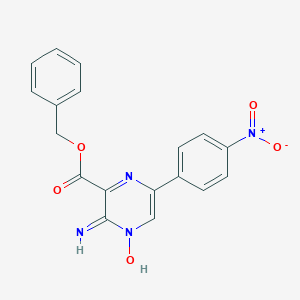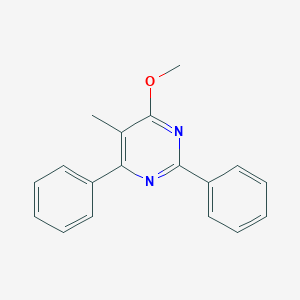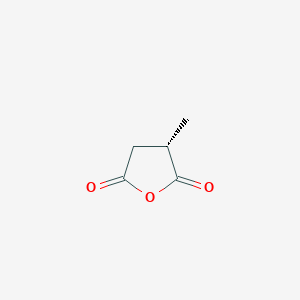
(3S)-3-methyloxolane-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-methyloxolane-2,5-dione, also known as (3S)-3-methyldihydro-2,5-furandione, is an organic compound with the molecular formula C5H6O3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is a derivative of oxolane, a five-membered ring containing one oxygen atom. The presence of the methyl group at the third position and the two carbonyl groups at the second and fifth positions make it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-methyloxolane-2,5-dione can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a 3-methyl-4-hydroxybutanoic acid derivative, under acidic conditions. The reaction typically proceeds via an intramolecular esterification, forming the oxolane ring with the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to ensure high yield and purity. Catalysts such as Lewis acids can be employed to facilitate the cyclization reaction. Additionally, the use of chiral catalysts or chiral auxiliaries can help in achieving the desired enantiomeric purity, which is crucial for applications requiring specific stereochemistry .
Chemical Reactions Analysis
Types of Reactions: (3S)-3-methyloxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, yielding diols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols .
Scientific Research Applications
(3S)-3-methyloxolane-2,5-dione has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving chiral substrates.
Mechanism of Action
The mechanism by which (3S)-3-methyloxolane-2,5-dione exerts its effects depends on its specific application. In enzymatic reactions, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme. The presence of the chiral center allows for selective binding to specific molecular targets, influencing the reaction pathways and outcomes. The carbonyl groups play a crucial role in these interactions, often forming hydrogen bonds or covalent bonds with the enzyme’s active site residues .
Comparison with Similar Compounds
(3R)-3-methyloxolane-2,5-dione: The enantiomer of (3S)-3-methyloxolane-2,5-dione, differing only in the spatial arrangement of the methyl group.
2,5-dihydro-2,5-furandione: A non-chiral analog lacking the methyl group at the third position.
3-methyl-2,5-dihydro-2,5-furandione: A structural isomer with the methyl group at a different position.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in applications requiring high enantiomeric purity, such as pharmaceutical synthesis and chiral catalysis .
Properties
IUPAC Name |
(3S)-3-methyloxolane-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c1-3-2-4(6)8-5(3)7/h3H,2H2,1H3/t3-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFATXMYLKPCSCX-VKHMYHEASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)OC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)OC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
